

# Emvistegrast: A Technical Guide to its Molecular Structure, Properties, and Mechanism of Action

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For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

Emvistegrast (GS-1427) is a potent and selective, orally bioavailable small molecule antagonist of the  $\alpha4\beta7$  integrin.[1] Developed by Gilead Sciences, it is currently in clinical development for the treatment of inflammatory bowel disease (IBD), including ulcerative colitis. [2][3] Emvistegrast functions by specifically inhibiting the interaction between  $\alpha4\beta7$  integrin on circulating T lymphocytes and the mucosal addressin cell adhesion molecule-1 (MAdCAM-1) expressed on endothelial cells in the gastrointestinal tract.[1] This targeted mechanism of action prevents the trafficking of inflammatory immune cells to the gut, offering a gut-selective therapeutic approach with the potential for an improved safety profile compared to systemic immunosuppressants.[1][4] This technical guide provides a comprehensive overview of the molecular structure, physicochemical and pharmacological properties, signaling pathway, and key experimental methodologies used to characterize Emvistegrast.

## **Molecular Structure and Identification**

**Emvistegrast** is a complex synthetic organic molecule. Its structural identifiers and chemical names are summarized in the table below.



Identifier	Value	
IUPAC Name	ethyl (2S)-2-[[2-fluoro-6-methyl-4-[(3R)-3- (trifluoromethyl)morpholin-4- yl]benzoyl]amino]-3-[8-(1-methyl-2,4- dioxopyrido[3,4-d]pyrimidin-3-yl)quinolin-5- yl]propanoate	
Synonyms	GS-1427	
CAS Number	2417352-91-9	
Molecular Formula	C35H32F4N6O6	
Canonical SMILES	CCOC(=0)INVALID-LINK NC(=0)C5=C(C=C(C=C5C)N6CCOC[C@@H]6 C(F)(F)F)F	
InChI	InChI=1S/C35H32F4N6O6/c1-4-51- 33(48)25(42-31(46)29-19(2)14-21(16- 24(29)36)44-12-13-50-18- 28(44)35(37,38)39)15-20-7-8-26(30-22(20)6-5- 10-41-30)45-32(47)23-9-11-40-17- 27(23)43(3)34(45)49/h5-11,14,16- 17,25,28H,4,12-13,15,18H2,1-3H3, (H,42,46)/t25-,28+/m0/s1	
InChIKey	UQXAGOKYXPMBEP-LBNVMWSVSA-N	

## Physicochemical and Pharmacological Properties

A summary of the known physicochemical and pharmacological properties of **Emvistegrast** is presented below. Notably, **Emvistegrast** is an oral prodrug that is rapidly converted to its active metabolite, GS-1069518.[4]

## **Table 2.1: Physicochemical Properties**



Property	Value	Source	
Molecular Weight	708.7 g/mol	PubChem	
Exact Mass	708.2319 g/mol	MedKoo Biosciences	
XLogP3	4.5	PubChem	
Hydrogen Bond Donor Count	1	PubChem	
Hydrogen Bond Acceptor Count	10	PubChem	
Rotatable Bond Count	8	PubChem	
Appearance	Solid	MedKoo Biosciences	
Storage Conditions	Short term (days to weeks) at 0-4°C; Long term (months to MedKoo Biosciences years) at -20°C		

Table 2.2: Pharmacological Properties

Property	Value	- Target/System	Source
Mechanism of Action	α4β7 integrin antagonist	Human	MedKoo Biosciences
pIC50	10.3	Human integrin α4β7	IUPHAR/BPS Guide to PHARMACOLOGY
IC50	0.05 nM	Human integrin α4β7	IUPHAR/BPS Guide to PHARMACOLOGY
Potency	Picomolar activity	Cellular and whole blood assays	American Chemical Society
Selectivity	>100-fold over α4β1 integrin	Human	BioWorld

## **Signaling Pathway**



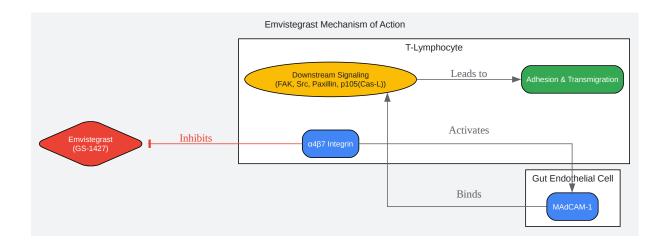




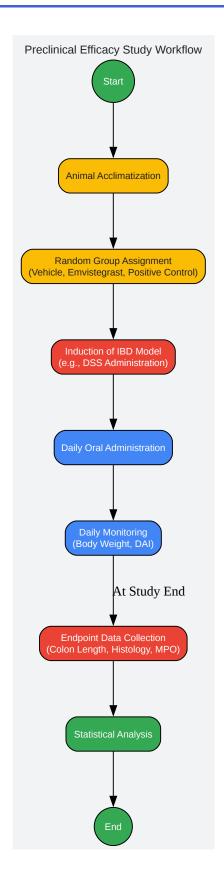
**Emvistegrast** exerts its therapeutic effect by disrupting the  $\alpha 4\beta 7$  integrin-mediated signaling pathway, which is central to the recruitment of lymphocytes to the intestinal mucosa. The binding of  $\alpha 4\beta 7$  integrin on T-lymphocytes to MAdCAM-1 on gut endothelial cells initiates a cascade of events that leads to lymphocyte adhesion, transmigration, and subsequent inflammation.

The simplified signaling pathway is depicted below. Upon binding of MAdCAM-1,  $\alpha4\beta7$  integrin clustering can lead to the activation of downstream signaling molecules, including Focal Adhesion Kinase (FAK) and Src family kinases. This can result in the tyrosine phosphorylation of adaptor proteins like paxillin and p105(Cas-L), contributing to cytoskeletal reorganization and firm adhesion of the lymphocyte to the endothelial cell. **Emvistegrast**, by blocking the initial  $\alpha4\beta7$ -MAdCAM-1 interaction, prevents the initiation of this inflammatory cascade.









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### References

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